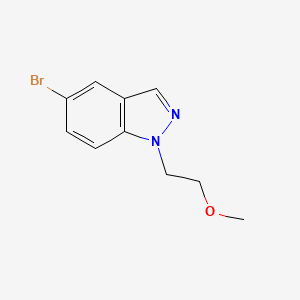

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

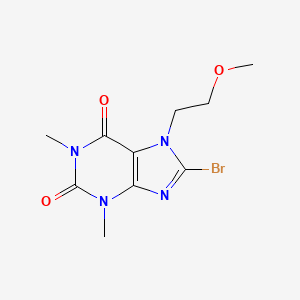

“1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1795473-86-7 . It has a molecular weight of 225.2 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 225.2 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid is involved in various synthesis and chemical reaction studies, contributing to the advancement of organic chemistry. Notably, research has explored the synthesis of pyrazole derivatives through reactions involving cyclic oxalyl compounds and hydrazines or hydrazones. These studies have led to the development of diverse pyrazole-based compounds with potential applications in medicinal chemistry and materials science. For instance, the transformation of pyrazole-3-carboxylic acid derivatives into ester, amide, nitrile, and anilino-pyrazole acid derivatives showcases the versatility of pyrazole compounds in chemical synthesis. The ability to produce pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine derivatives through cyclocondensation reactions further highlights the compound's utility in generating structurally complex molecules (A. Şener et al., 2002).

Material Science and Electrochemistry

In material science and electrochemistry, pyrazolecarboxylic acid derivatives have been investigated for their potential in creating novel materials. Specifically, research into electrochemiluminescence (ECL) has highlighted the possibility of utilizing these compounds in the development of new luminescent materials. Transition metal complexes with pyrazolecarboxylic acid ligands have demonstrated intense electrochemiluminescence, indicating their potential use in sensing, imaging, and lighting applications (C. Feng et al., 2016).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyrazole derivatives have been extensively researched. For example, compounds synthesized from nitrile imines and the enolic form of ethyl acetoacetate exhibited significant antimicrobial and antioxidant activities. These activities were evaluated through various assays, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, reducing power, and DNA protection assays, demonstrating the compound's potential in pharmacological applications (K. Umesha et al., 2009).

Energetic Materials

Furthermore, pyrazole derivatives have been investigated for their application in energetic materials. A study focused on the synthesis of novel energetic salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid revealed these compounds' low sensitivity to impact and friction alongside acceptable detonation properties. The high thermal stability of these compounds, with decomposition temperatures exceeding 300°C, underscores their potential in designing safer and more stable energetic materials for industrial and military applications (Yue Zheng et al., 2020).

Propriétés

IUPAC Name |

1-cyclopentyl-3-nitropyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOXBLQNFXWHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)

![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)

![N-(1-cyano-1-propylbutyl)-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetamide](/img/structure/B2585689.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![3-[1-(2-Chloroacetyl)pyrrolidin-3-yl]quinazolin-4-one](/img/structure/B2585695.png)

![4-bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2585700.png)

![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585703.png)